molecular formula C8H10ClNO2 B13541836 6-Ethylpyridine-3-carboxylic acid hydrochloride

6-Ethylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B13541836
M. Wt: 187.62 g/mol
InChI Key: WLFIJAMUTRZJJN-UHFFFAOYSA-N
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Description

6-Ethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . It is a derivative of pyridine and belongs to the class of carboxylic acids. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethylpyridine-3-carboxylic acid hydrochloride is synthesized by reacting ethyl 3-oxobutanoate with hydrazine hydrate in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity. The compound is further purified using chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The compound is often produced in bulk quantities and undergoes rigorous quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Ethylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of 6-Ethylpyridine-3-carboxylic acid hydrochloride is still under investigation. it is known to interact with various molecular targets and pathways. The compound exhibits anti-inflammatory and analgesic properties, potentially through the inhibition of specific enzymes and receptors involved in inflammatory processes. Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethylpyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its mild reaction conditions and easy availability make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

6-ethylpyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO2.ClH/c1-2-7-4-3-6(5-9-7)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H

InChI Key

WLFIJAMUTRZJJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

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